molecular formula C21H21N3O5 B2561134 N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872856-96-7

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2561134
CAS RN: 872856-96-7
M. Wt: 395.415
InChI Key: FBWPBSZXWVEFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cannabinoid Receptor Ligands

Research by Moldovan et al. (2017) indicated that indol-3-yl-oxoacetamides, chemically related to N-(furan-2-ylmethyl)-2-oxoacetamide, are potent and selective ligands for the cannabinoid receptor type 2 (CB2). These compounds could have significant implications in the study of cannabinoid receptors and related pathologies (Moldovan et al., 2017).

2. Anti-Tuberculosis Activity

A study by Bai et al. (2011) synthesized derivatives of N-(furan-2-ylmethyl)-2-morpholinoacetamide and investigated their anti-tuberculosis activities. This research is crucial in exploring new therapeutic compounds against tuberculosis (Bai et al., 2011).

3. Antifungal Agents

Research conducted by Bardiot et al. (2015) identified 2-oxo-morpholin-3-yl-acetamide derivatives as potent antifungal agents. These compounds showed significant activity against Candida and Aspergillus species, underlining their potential in antifungal therapy (Bardiot et al., 2015).

4. EGFR Inhibitors and Anticancer Agents

A 2017 study by Zhang et al. designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential inhibitors of the epidemal growth factor receptor (EGFR), showing notable anticancer activities. This research contributes to the development of new anticancer therapies (Zhang et al., 2017).

5. Antibacterial and Antifungal Activities

Velupillai et al. (2015) synthesized N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl) derivatives, demonstrating their effectiveness as antibacterial and antifungal agents. This research opens avenues for developing new antimicrobial drugs (Velupillai et al., 2015).

6. Synthesis and Antitumor Properties

Horishny et al. (2020) investigated N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties. These compounds showed promise in the search for new anticancer agents, highlighting their therapeutic potential (Horishny et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a significant target for cancer drug therapy . Overexpression of EGFR is observed in a variety of solid tumors and is connected with the increase in tumor size, the risk of recurrence, the progression of tumor stage, and the low sensitivity to radiotherapy .

Mode of Action

N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide interacts with its target, EGFR, by inhibiting its activity . This inhibition is likely due to the compound’s ability to bind with high affinity to EGFR

Biochemical Pathways

The inhibition of EGFR by N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide affects various biochemical pathways. EGFR is involved in many cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound has shown potent anticancer activities against certain cancer cell lines and weak activities on others, which suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is the inhibition of EGFR, leading to disruption of cellular processes such as cell proliferation, differentiation, and survival . This can potentially lead to the death of cancer cells . The compound has shown potent anticancer activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-19(23-7-10-28-11-8-23)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)22-12-15-4-3-9-29-15/h1-6,9,13H,7-8,10-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPBSZXWVEFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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